4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride
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Overview
Description
4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of metal catalysts or organocatalysts to facilitate the formation of the piperidine ring . Industrial production methods often employ cost-effective and scalable processes, such as multicomponent reactions and hydrogenation techniques .
Chemical Reactions Analysis
4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier . Additionally, it has industrial applications in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific application and target. For example, in neurological applications, it may interact with neurotransmitter receptors to influence synaptic transmission .
Comparison with Similar Compounds
4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
4-methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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